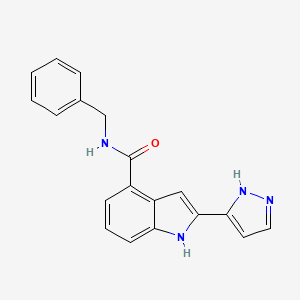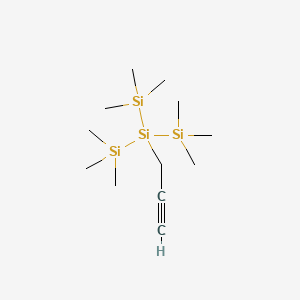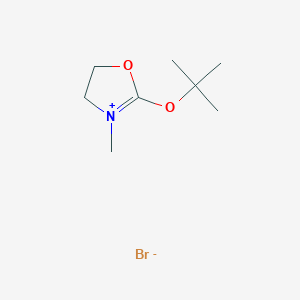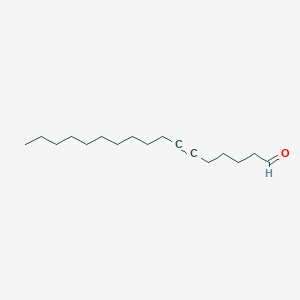![molecular formula C13H29F2O3PSi2 B14217975 Bis(trimethylsilyl) [cyclohexyl(difluoro)methyl]phosphonate CAS No. 828265-24-3](/img/structure/B14217975.png)
Bis(trimethylsilyl) [cyclohexyl(difluoro)methyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(trimethylsilyl) [cyclohexyl(difluoro)methyl]phosphonate is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a phosphonate group bonded to a cyclohexyl ring and a difluoromethyl group, with trimethylsilyl groups providing stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(trimethylsilyl) [cyclohexyl(difluoro)methyl]phosphonate typically involves the reaction of cyclohexyl(difluoro)methylphosphonic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups. The product is then purified through distillation or recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(trimethylsilyl) [cyclohexyl(difluoro)methyl]phosphonate undergoes various chemical reactions, including:
Hydrolysis: The silyl groups can be hydrolyzed to yield the corresponding phosphonic acid.
Substitution: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary.
Common Reagents and Conditions
Hydrolysis: Water or methanol in the presence of a catalyst.
Substitution: Nucleophiles such as halides or alkoxides.
Oxidation and Reduction: Various oxidizing and reducing agents, depending on the desired transformation.
Major Products Formed
Hydrolysis: Cyclohexyl(difluoro)methylphosphonic acid.
Substitution: Various substituted phosphonates.
Oxidation and Reduction: Products depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Bis(trimethylsilyl) [cyclohexyl(difluoro)methyl]phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of bis(trimethylsilyl) [cyclohexyl(difluoro)methyl]phosphonate involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The trimethylsilyl groups can be easily removed, revealing the reactive phosphonate group, which can then participate in various chemical transformations. The difluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(trimethylsilyl)phosphonate: Lacks the cyclohexyl and difluoromethyl groups, making it less reactive in certain contexts.
Cyclohexylphosphonic acid: Does not contain the trimethylsilyl groups, resulting in different reactivity and stability.
Difluoromethylphosphonic acid: Similar in structure but lacks the trimethylsilyl groups, affecting its chemical properties.
Uniqueness
Bis(trimethylsilyl) [cyclohexyl(difluoro)methyl]phosphonate is unique due to the combination of the cyclohexyl, difluoromethyl, and trimethylsilyl groups. This combination imparts distinct reactivity and stability, making it a versatile reagent in various chemical reactions and applications .
Propriétés
Numéro CAS |
828265-24-3 |
|---|---|
Formule moléculaire |
C13H29F2O3PSi2 |
Poids moléculaire |
358.51 g/mol |
Nom IUPAC |
[[cyclohexyl(difluoro)methyl]-trimethylsilyloxyphosphoryl]oxy-trimethylsilane |
InChI |
InChI=1S/C13H29F2O3PSi2/c1-20(2,3)17-19(16,18-21(4,5)6)13(14,15)12-10-8-7-9-11-12/h12H,7-11H2,1-6H3 |
Clé InChI |
UNGWBUSOFFKYQY-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OP(=O)(C(C1CCCCC1)(F)F)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[4-(Methanesulfonyl)-6-(thiophen-2-yl)pyrimidin-2-yl]morpholine](/img/structure/B14217921.png)
![[(1-Hydroxypropan-2-yl)oxy]acetic acid](/img/structure/B14217933.png)
![N~1~-[(2,4-Dimethoxyphenyl)methyl]-N~2~-pentylethane-1,2-diamine](/img/structure/B14217937.png)
![2-Amino-5-chloro-N-[4-(propan-2-yl)phenyl]benzene-1-carbothioamide](/img/structure/B14217948.png)
![4-{[2,6-Difluoro-4-(pent-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B14217960.png)

![3-Bromo-2-methoxy-5-{(E)-[(4-methoxyphenyl)imino]methyl}phenol](/img/structure/B14217967.png)

![N~1~-[2-(Morpholin-4-yl)ethyl]-N~2~-(3-phenylpropyl)ethane-1,2-diamine](/img/structure/B14217982.png)
![3-[(2-Methoxyethyl)amino]-N,N-dimethylbut-2-enamide](/img/structure/B14217987.png)
